molecular formula C8H10O3 B3053705 (2-oxocyclohex-3-en-1-yl) acetate CAS No. 55444-14-9

(2-oxocyclohex-3-en-1-yl) acetate

Cat. No.: B3053705
CAS No.: 55444-14-9
M. Wt: 154.16 g/mol
InChI Key: FUSJDZULOVJEKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Oxocyclohex-3-en-1-yl) acetate is a cyclic enol ester featuring a cyclohexenone backbone substituted with an acetyloxy group at the 1-position. It is synthesized via acetylation of the corresponding alcohol intermediate using acetic anhydride in the presence of pyridine, yielding a mixture of stereoisomers (±)-2a and (±)-2b with >99% efficiency . This compound has garnered attention for its role as a precursor in organic synthesis, particularly in the preparation of degraded limonoid analogs with antibacterial properties . Its structural uniqueness lies in the combination of a reactive α,β-unsaturated ketone moiety and an ester group, which influence both its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and controlled reaction environments to facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the ketone group can be further oxidized to carboxylic acids under strong oxidizing conditions.

    Reduction: Reduction of the ketone group can lead to the formation of alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The acetate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, alcohols, and thiols.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexene derivatives.

Scientific Research Applications

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of (2-oxocyclohex-3-en-1-yl) acetate derivatives against resistant strains of bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). A study focused on the synthesis of degraded limonoid analogs, including this compound, demonstrated significant antibacterial activity. The minimum inhibitory concentrations (MICs) were evaluated using broth microdilution methods, revealing that acetylated derivatives exhibited the highest activity against these pathogens .

Table 1: Antibacterial Activity of this compound Derivatives

CompoundMIC against S. aureus (mg/L)MIC against MRSA (mg/L)
(±)-2a64128
(±)-2b3264

Abiotic Stress Resistance

Research has identified that derivatives of this compound can act as active agents against abiotic stress in plants. These compounds help mitigate the effects of drought and other environmental stresses, enhancing plant resilience. A patent describes substituted derivatives that demonstrated effectiveness in improving plant growth under stress conditions .

Table 2: Efficacy of this compound Derivatives in Plant Stress Management

CompoundEffect on Plant Growth (%)Type of Stress
Substituted 5-(cyclohex-2-en-1-yl)penta-2,4-diene30Drought
Substituted 5-(cyclohex-2-en-1-yl)pent-2-en-4-in25Salinity

Synthesis and Characterization

The synthesis of this compound involves straightforward chemical reactions that yield high purity products suitable for biological testing. The characterization is typically performed using techniques such as NMR spectroscopy and mass spectrometry, confirming the structure and purity of the synthesized compounds .

Mechanism of Action

The mechanism by which (2-oxocyclohex-3-en-1-yl) acetate exerts its effects involves interactions with specific molecular targets. For example, in biochemical studies, it may act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved often include oxidation-reduction reactions and nucleophilic substitutions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogous Esters: Chain Length and Antibacterial Activity

(2-Oxocyclohex-3-en-1-yl) acetate belongs to a family of esters with varying acyl chain lengths. Key analogs include:

Compound Ester Group MIC50 (mg/L) against S. aureus Key Structural Feature
(±)-2a/2b (Acetate) Acetyl 16 Short chain (C2), high polarity
(±)-4a/4b (Butyrate) Butyryl 32 Medium chain (C4), moderate polarity
(±)-5a/5b (Hexanoate) Hexanoyl 64 Long chain (C6), low polarity
(±)-6a/6b (Decanoate) Decanoyl >128 Very long chain (C10), hydrophobic

Findings :

  • Activity Trend : Antibacterial efficacy decreases as the ester chain lengthens. The acetate derivative (±)-2a/2b exhibits the lowest MIC50 (16 mg/L), suggesting that shorter, more polar ester groups enhance bioactivity .
  • Polarity and Solubility: The acetyl group’s polarity likely improves aqueous solubility, facilitating interaction with bacterial targets. In contrast, longer chains (e.g., decanoate) introduce hydrophobicity, reducing bioavailability .

Stereoisomerism and Purification

Unlike its analogs, (±)-2a/2b is synthesized as a racemic mixture without further resolution. In contrast, butyrate, hexanoate, and decanoate derivatives are separated into single diastereomers via HPLC or column chromatography, with enantiomers labeled as "a" (less polar) and "b" (more polar) based on TLC mobility . This highlights the acetate’s simpler purification profile, which may contribute to its cost-effective synthesis.

Structural Analog with Altered Oxo Position

The compound 1-methyl-3-(3-oxocyclohex-1-enyl)azepan-2-one () shares a similar cyclohexenone core but differs in the oxo group position (3- vs. 2-oxo) and substituents. This positional shift likely alters ring puckering dynamics (as defined by Cremer and Pople coordinates ), affecting conformational stability and intermolecular interactions. For example, the 3-oxo derivative may adopt distinct puckering amplitudes or pseudorotation pathways, influencing its reactivity in cycloaddition or nucleophilic attacks.

Mechanistic and Electronic Considerations

  • Electron-Withdrawing Effects : The acetyloxy group in (±)-2a/2b increases the electrophilicity of the α,β-unsaturated ketone, enhancing susceptibility to Michael additions or Diels-Alder reactions. This effect diminishes in longer-chain esters due to reduced electronegativity at the ester carbonyl .
  • Ring Strain: The cyclohexenone ring’s inherent strain (from the conjugated enone system) is modulated by substituent bulk. Longer acyl chains may introduce steric hindrance, reducing reactivity compared to the compact acetate .

Biological Activity

(2-Oxocyclohex-3-en-1-yl) acetate, a compound derived from the cyclohexene family, has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological effects, particularly focusing on its antibacterial properties and interactions with biological systems.

Synthesis and Structural Characterization

The synthesis of this compound typically involves acetylation processes using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The compound can be characterized using techniques like NMR and IR spectroscopy to confirm its structure and purity.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of this compound against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Pathogen MIC (mg/L)
Staphylococcus aureus ATCC 2592316
MRSA 15019301<100
MRSA 18032913<100
Enterococcus faecalis ATCC 29212256

These results suggest that this compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

The mechanism by which this compound exerts its antibacterial effects may involve disrupting bacterial cell membranes or inhibiting specific metabolic pathways. The compound's lipophilicity, enhanced by the acetyl group, likely contributes to its ability to penetrate bacterial membranes more effectively than its non-acetylated counterparts .

Study 1: Efficacy Against Resistant Strains

In a study assessing the efficacy of this compound against resistant bacterial strains, it was found to demonstrate bactericidal activity at concentrations of 32 mg/L against MRSA after a 4-hour exposure period. This study underscores the compound's potential as a therapeutic agent against antibiotic-resistant infections .

Study 2: Time-Kill Curves

Time-kill assays were conducted to evaluate the bactericidal effects over time. Results indicated that concentrations of this compound at 64 mg/L significantly reduced viable counts of S. aureus within the first few hours, although the effect diminished after prolonged exposure . This temporal analysis is critical for understanding dosing regimens in clinical settings.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2-oxocyclohex-3-en-1-yl) acetate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via acetylation of 2-oxocyclohex-3-en-1-ol using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) as a catalyst. Optimization involves controlling reaction temperature (0–5°C for exothermic reactions) and stoichiometric ratios to minimize side products like diacetylated derivatives. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the monoacetylated product. Kinetic studies using NMR or HPLC can monitor reaction progress .

Q. How is (2-oxocycloclohex-3-en-1-yl) acetate characterized spectroscopically?

  • Methodological Answer :

  • ¹H/¹³C NMR : The enone system (C=O and conjugated C=C) deshields protons at C3 and C4, producing distinct doublets (δ 5.8–6.2 ppm for vinyl protons). The acetate methyl group appears as a singlet at δ 2.0–2.1 ppm.
  • IR : Strong absorption bands at ~1740 cm⁻¹ (C=O of acetate) and ~1660 cm⁻¹ (α,β-unsaturated ketone).
  • Mass Spectrometry : Molecular ion [M+H]⁺ confirms molecular weight, with fragmentation patterns showing loss of acetyl (60 amu) and ketene (42 amu) groups.
    Validation requires cross-referencing with computational predictions (e.g., DFT-calculated NMR shifts) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is employed to determine bond lengths, angles, and ring puckering parameters. For example:

  • Ring Puckering Analysis : Cremer-Pople coordinates quantify non-planarity of the cyclohexenone ring. A six-membered ring with a 2-oxo group typically adopts a half-chair conformation, confirmed by amplitude (Q) and phase angle (θ) values .
  • Validation : R factors (<0.05) and residual electron density maps (<0.3 eÅ⁻³) ensure structural accuracy. Discrepancies between experimental and DFT-optimized geometries may indicate dynamic disorder or solvent effects .

Q. What strategies address contradictions in reported enantioselectivity data during asymmetric synthesis?

  • Methodological Answer : Discrepancies often arise from:

  • Catalyst-Substrate Interactions : Use chiral Lewis acids (e.g., BINOL-derived catalysts) and analyze enantiomeric excess (ee) via chiral HPLC or Mosher ester derivatization.
  • Solvent/Additive Effects : Polar aprotic solvents (e.g., DCM) enhance stereocontrol compared to THF. Additives like molecular sieves may stabilize transition states.
  • Kinetic vs. Thermodynamic Control : Low temperatures favor kinetic products, while prolonged reaction times may lead to epimerization. Time-resolved CD spectroscopy can track enantioselectivity .

Q. How do computational methods improve reaction mechanism elucidation for ring-opening reactions of this compound?

  • Methodological Answer :

  • DFT Calculations : Gaussian or ORCA software models transition states (e.g., nucleophilic attack at C2 vs. C3). Activation energies (ΔG‡) differentiate feasible pathways.
  • NCI Analysis : Non-covalent interaction plots identify steric hindrance from substituents affecting regioselectivity.
  • MD Simulations : Solvent effects (e.g., water vs. toluene) on reaction kinetics are modeled using OPLS force fields. Experimental validation via kinetic isotope effects (KIEs) confirms computational predictions .

Q. Data Contradiction Analysis

Q. How to reconcile conflicting thermodynamic data (e.g., ΔH, ΔG) for acetylation reactions involving this compound?

  • Methodological Answer :

  • Calorimetry : Isothermal titration calorimetry (ITC) directly measures enthalpy changes. Discrepancies with computational ΔH values may indicate unaccounted solvent reorganization effects.
  • Error Sources : Impure substrates or incomplete reaction monitoring (e.g., by in situ IR) skew reported ΔG values.
  • Meta-Analysis : Compare datasets using statistical tools (e.g., Grubbs’ test for outliers) and normalize conditions (solvent, temperature) across studies .

Properties

IUPAC Name

(2-oxocyclohex-3-en-1-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-6(9)11-8-5-3-2-4-7(8)10/h2,4,8H,3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSJDZULOVJEKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC=CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10464295
Record name ACETIC ACID 2-OXO-CYCLOHEX-3-ENYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55444-14-9
Record name ACETIC ACID 2-OXO-CYCLOHEX-3-ENYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(2-oxocyclohex-3-en-1-yl) acetate
(2-oxocyclohex-3-en-1-yl) acetate
(2-oxocyclohex-3-en-1-yl) acetate
(2-oxocyclohex-3-en-1-yl) acetate
(2-oxocyclohex-3-en-1-yl) acetate
(2-oxocyclohex-3-en-1-yl) acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.